molecular formula C17H14N2O3 B8744752 5-hydroxy-3-methyl-2-(4-phenoxyphenyl)pyrimidin-4(3H)-one

5-hydroxy-3-methyl-2-(4-phenoxyphenyl)pyrimidin-4(3H)-one

Cat. No. B8744752
M. Wt: 294.30 g/mol
InChI Key: NUMGVMNXCZJKJB-UHFFFAOYSA-N
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Patent
US08969364B2

Procedure details

To a solution of 50 mg (0.170 mmol) 5-hydroxy-3-methyl-2-(4-phenoxyphenyl)pyrimidin-4(3H)-one in 850 μl CH2Cl2 was added 23.8 mg (0.178 mmol) N-chlorosuccinimide. The reaction mixture was heated to 50° C. for 12 h, then cooled to rt, and concentrated in vacuo. Purification by HPLC gave 10.0 mg (18% yield) of 6-chloro-5-hydroxy-3-methyl-2-(4-phenoxyphenyl)pyrimidin-4(3H)-one. 1H NMR δ (ppm) (CDCl3): 7.48-7.46 (2H, m), 7.41-7.38 (2H, m), 7.19 (1H, d, J=7.56 Hz), 7.09-7.05 (4H, m), 6.43 (1H, bs), 3.56 (3H, s). FIRMS (ESI positive) calc (M+H)+=329.0687 found 329.0693.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
23.8 mg
Type
reactant
Reaction Step One
Quantity
850 μL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3](=[O:22])[N:4]([CH3:21])[C:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:10][CH:9]=2)=[N:6][CH:7]=1.[Cl:23]N1C(=O)CCC1=O>C(Cl)Cl>[Cl:23][C:7]1[N:6]=[C:5]([C:8]2[CH:9]=[CH:10][C:11]([O:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[CH:12][CH:13]=2)[N:4]([CH3:21])[C:3](=[O:22])[C:2]=1[OH:1]

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
OC=1C(N(C(=NC1)C1=CC=C(C=C1)OC1=CC=CC=C1)C)=O
Name
Quantity
23.8 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
850 μL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by HPLC

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(N(C(=N1)C1=CC=C(C=C1)OC1=CC=CC=C1)C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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